3-(Piperidin-4-yl)-1H-indazole hydrochloride
Overview
Description
3-(Piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indazole moieties makes it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives are used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. In the case of PROTACs, the compound serves as a linker, binding to both the target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. Piperidine derivatives used in PROTACs can affect a variety of biochemical pathways, depending on the proteins they are designed to degrade .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound is a PROTAC, its action would result in the degradation of specific target proteins, potentially altering cellular functions .
Biochemical Analysis
Biochemical Properties
3-(Piperidin-4-yl)-1H-indazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific protein targets, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The binding of this compound to these kinases can either inhibit or activate their enzymatic activity, depending on the specific kinase and the nature of the interaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with the signaling pathways that promote cell growth and division . Additionally, it can induce apoptosis, a process of programmed cell death, by activating specific genes involved in the apoptotic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced effects on cell signaling and gene expression . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that it can have lasting impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolites of this compound are then excreted through the kidneys . The effects of this compound on metabolic flux and metabolite levels are still being studied, but it is known to influence the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its binding affinity to these proteins and its solubility properties .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to these compartments . For instance, the presence of specific amino acid sequences can facilitate its transport into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-1H-indazole hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the indazole core with a piperidine derivative under basic conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Processes: These methods ensure high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
Oxidation: Oxidized derivatives of the indazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indazole or piperidine rings.
Scientific Research Applications
3-(Piperidin-4-yl)-1H-indazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-1H-indazole: The free base form without the hydrochloride salt.
4-(Piperidin-4-yl)-1H-indazole: A positional isomer with the piperidine ring attached at a different position.
3-(Piperidin-4-yl)-1H-benzimidazole: A similar compound with a benzimidazole core instead of an indazole core.
Uniqueness
3-(Piperidin-4-yl)-1H-indazole hydrochloride is unique due to its specific combination of the piperidine and indazole moieties, which confer distinct pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUBDFRZBSXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735240 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-79-5 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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